![molecular formula C15H18N4O4S B2740948 2-(4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenoxy)acetamide CAS No. 2034588-97-9](/img/structure/B2740948.png)
2-(4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Notably, a multigram-scale synthesis has been achieved in a cost-efficient manner. The key intermediate in the process is NH-pyrazole carbonic acid , which facilitates the introduction of different substituents at various positions of the pyrazole and/or piperazine rings . This synthetic approach offers advantages over other known methodologies.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Studies on pyrazole-acetamide derivatives have led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes, revealing significant antioxidant activity. These complexes, through hydrogen bonding, assemble into supramolecular architectures, showcasing potential for materials science and pharmacological applications due to their structural properties and biological activities (Chkirate et al., 2019).
Antimicrobial Agents
Sulfamoyl moiety-bearing heterocyclic compounds have been synthesized for use as antimicrobial agents. Through various chemical reactions, new thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives were created, evaluated for antibacterial and antifungal activities, and showed promising results, highlighting the potential of such compounds in combating microbial resistance (Darwish et al., 2014).
Antitumor Activity
Pyrazole derivatives, such as 4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)-benzenesulfonamide, have been synthesized and evaluated for their antitumor activity, with some derivatives showing more effectiveness than reference drugs like doxorubicin. This highlights the therapeutic potential of pyrazole-acetamide derivatives in cancer treatment (Alqasoumi et al., 2009).
Antiproliferative Activity
Pyridine linked thiazole derivatives, synthesized through a novel synthetic strategy, have been studied for their cytotoxicity against various cancer cell lines, including liver carcinoma and breast cancer cells. These studies provide insights into the potential of such compounds in the development of new anticancer drugs (Alqahtani & Bayazeed, 2020).
Future Directions
properties
IUPAC Name |
2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylsulfamoyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c16-15(20)10-23-13-1-3-14(4-2-13)24(21,22)18-11-6-8-19-12(9-11)5-7-17-19/h1-5,7,11,18H,6,8-10H2,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFKLNNQOUUXSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenoxy)acetamide |
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